4-Methylfluoranthen-8-OL
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Overview
Description
4-Methylfluoranthen-8-OL is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a methyl group at the 4th position and a hydroxyl group at the 8th position on the fluoranthene skeleton. Fluoranthenes are known for their unique structural properties and have been extensively studied for their applications in synthetic organic chemistry and materials science .
Preparation Methods
The synthesis of 4-Methylfluoranthen-8-OL typically involves strategic bond disconnections and the use of various reagents. One common method is the Suzuki–Miyaura coupling, which employs boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods often involve large-scale organic synthesis techniques, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
4-Methylfluoranthen-8-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols.
Scientific Research Applications
4-Methylfluoranthen-8-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural properties make it a subject of study in biological systems, particularly in understanding the interactions of PAHs with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which 4-Methylfluoranthen-8-OL exerts its effects involves interactions with various molecular targets and pathways. For instance, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
4-Methylfluoranthen-8-OL can be compared with other fluoranthene derivatives and similar PAHs. Some of the similar compounds include:
8-Methylfluoranthene: Differing by the position of the methyl group, this compound shares similar chemical properties but may exhibit different reactivity and applications.
Luteoforol: A flavan 4-ol, it is structurally different but shares some functional similarities in terms of biological activity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
88020-92-2 |
---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-methylfluoranthen-8-ol |
InChI |
InChI=1S/C17H12O/c1-10-5-7-15-16-9-11(18)6-8-13(16)14-4-2-3-12(10)17(14)15/h2-9,18H,1H3 |
InChI Key |
YYBJHWIEFIYITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)O |
Origin of Product |
United States |
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